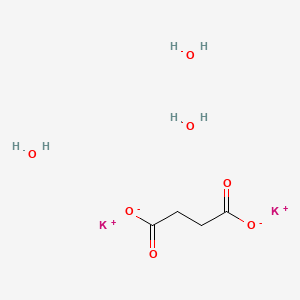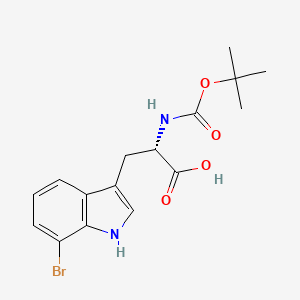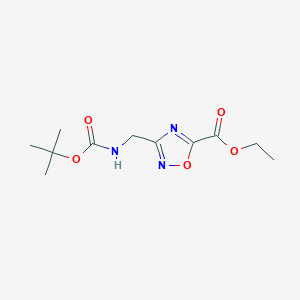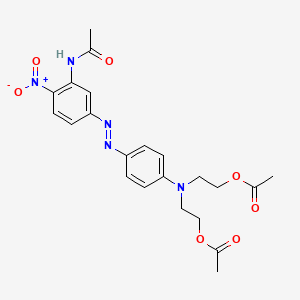![molecular formula C6H4IN3 B3029364 3-Iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-40-2](/img/structure/B3029364.png)
3-Iodo-1H-pyrazolo[4,3-b]pyridine
描述
3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .
作用机制
Target of Action
3-Iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has been found to interact with a variety of proteins, enzymes, and receptors in organisms . It has been reported as a selective inhibitor of A1 adenosine receptors , phosphodiesterase 4 (PDE 4) inhibitors in immune and inflammatory cells , glycogen synthase kinase-3 (GSK-3) inhibitors , and kinase inhibitors of p38α .
Mode of Action
The compound’s mode of action is primarily through its interaction with these targets. For instance, as a selective inhibitor of A1 adenosine receptors, it binds to these receptors and inhibits their activity . This can result in changes in cellular signaling and function.
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given its multiple targets. For example, inhibition of A1 adenosine receptors can affect adenosine signaling pathways, while inhibition of GSK-3 can impact pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, inhibition of A1 adenosine receptors could potentially alter cellular responses to adenosine, while inhibition of GSK-3 could affect cell growth and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method includes the reaction of 1H-pyrazolo[4,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反应分析
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-1H-pyrazolo[4,3-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-1H-pyrazolo[4,3-b]pyridine .
科学研究应用
3-Iodo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the iodine substituent but shares the same core structure.
3-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar structure with a bromine atom instead of iodine.
3-Chloro-1H-pyrazolo[4,3-b]pyridine: Contains a chlorine atom at the 3-position.
Uniqueness
The presence of the iodine atom in 3-Iodo-1H-pyrazolo[4,3-b]pyridine imparts unique reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine can influence the compound’s binding affinity to molecular targets and its overall chemical behavior .
属性
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQJBHYPFGZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726877 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-40-2 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)











